N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide is a complex organic compound with significant relevance in medicinal chemistry. This compound is characterized by its intricate molecular structure and potential biological activities. The chemical formula is with a molecular weight of approximately 433.468 g/mol. It falls under the category of heterocyclic compounds, specifically those containing triazole and pyridazine moieties, which are often investigated for their pharmacological properties.
This compound can be sourced from various chemical suppliers and research databases. It is classified as a synthetic organic compound that may act as an intermediate in the synthesis of other bioactive molecules, particularly isoquinoline derivatives. Its structure suggests potential utility in drug development, particularly in targeting specific biological pathways.
The synthesis of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide generally involves multi-step organic reactions. One common method includes:
The molecular structure of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide can be represented using various structural formulas:
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=CC=C4)OC
UOYWPCLNJRJGSE-UHFFFAOYSA-N
These representations highlight the compound's complex arrangement of atoms, including multiple rings and functional groups that contribute to its chemical behavior.
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide can undergo various chemical reactions typical for compounds containing amides and heterocycles:
These reactions are essential for further functionalization and exploration of the compound's biological activity.
The mechanism of action for N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide is not fully elucidated but can be inferred from studies on structurally related compounds:
The physical properties of N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide include:
Chemical properties such as reactivity with acids or bases depend on the functional groups present within the molecule.
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylacetamide has potential applications in several scientific domains:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9